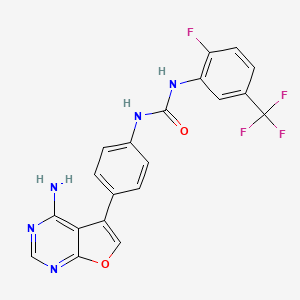
TIE-2/VEGFR-2 kinase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TIE-2/VEGFR-2 kinase-IN-2 is a potent dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2). This compound is primarily used as an anti-angiogenic agent in cancer research . By inhibiting these receptors, this compound can effectively block the signaling pathways that promote angiogenesis, which is crucial for tumor growth and metastasis .
Preparation Methods
The synthetic routes and reaction conditions for TIE-2/VEGFR-2 kinase-IN-2 are not extensively detailed in the available literature. the preparation of similar kinase inhibitors typically involves multi-step organic synthesis, including the formation of core structures followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
TIE-2/VEGFR-2 kinase-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.
Scientific Research Applications
TIE-2/VEGFR-2 kinase-IN-2 has several scientific research applications:
Mechanism of Action
TIE-2/VEGFR-2 kinase-IN-2 exerts its effects by inhibiting the kinase activities of VEGFR-2 and TIE-2. The binding of vascular endothelial growth factor to VEGFR-2 induces dimerization and activation of the receptor, leading to downstream signaling that promotes angiogenesis. By inhibiting this pathway, this compound blocks the proliferation, migration, and survival of endothelial cells, thereby preventing the formation of new blood vessels . Similarly, the inhibition of TIE-2 disrupts its signaling pathway, further contributing to the anti-angiogenic effects .
Comparison with Similar Compounds
TIE-2/VEGFR-2 kinase-IN-2 is unique due to its dual inhibition of both VEGFR-2 and TIE-2. Similar compounds include:
Vandetanib: A dual inhibitor of VEGFR and epidermal growth factor receptor (EGFR), used in cancer therapy.
Axitinib: A potent inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, used in the treatment of renal cell carcinoma.
Faricimab: A bispecific antibody that targets both VEGF and angiopoietin-2 (Ang-2), used in retinal vascular diseases.
These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications, highlighting the uniqueness of this compound in targeting both VEGFR-2 and TIE-2 .
Properties
Molecular Formula |
C20H13F4N5O2 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
1-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C20H13F4N5O2/c21-14-6-3-11(20(22,23)24)7-15(14)29-19(30)28-12-4-1-10(2-5-12)13-8-31-18-16(13)17(25)26-9-27-18/h1-9H,(H2,25,26,27)(H2,28,29,30) |
InChI Key |
KNDPXYAMINMLED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
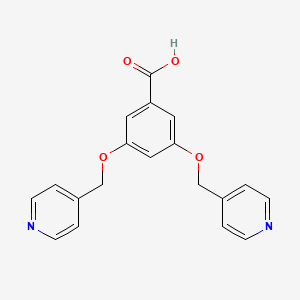
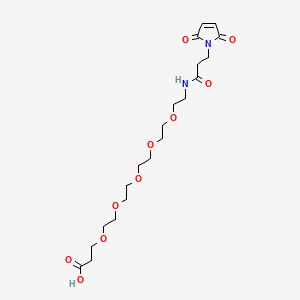
![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)
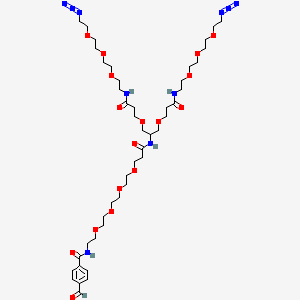
![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)

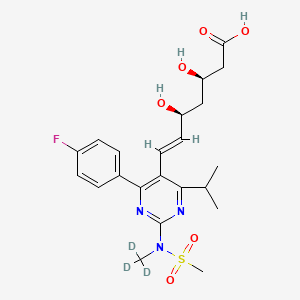

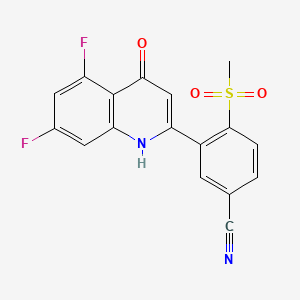
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
